molecular formula C21H29N5O2 B1205299 Tandospirone CAS No. 87760-53-0

Tandospirone

Cat. No. B1205299
CAS RN: 87760-53-0
M. Wt: 383.5 g/mol
InChI Key: CEIJFEGBUDEYSX-FZDBZEDMSA-N
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Description

Tandospirone, sold under the brand name Sediel, is an anxiolytic and antidepressant medication used in Japan and China . It is a member of the azapirone class of drugs and is closely related to other azapirones like buspirone and gepirone . It is most commonly used as a treatment for anxiety and depressive disorders .


Molecular Structure Analysis

Tandospirone has a molecular formula of C21H29N5O2 . It has 4 defined stereocenters . The structure is characterized by a “N-C-C-C-C-N” aliphatic backbone .


Chemical Reactions Analysis

Tandospirone is rapidly eliminated in rats with a half-life of 1.380 ± 0.46 h and 1.224 ± 0.39 h following intragastric (i.g.) and intravenous (i.v.) administration of 20 mg/kg TDS, respectively . It is extensively metabolized in rats, with the AUC of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of TDS after i.g. administration .


Physical And Chemical Properties Analysis

Tandospirone has a molecular weight of 383.49 . It is classified as a Biopharmaceutics Classification System (BCS) class I drug, characterized by high solubility and permeability .

Scientific Research Applications

Generalized Anxiety Disorder Treatment

Tandospirone is widely used in clinical practice for the treatment of generalized anxiety disorder (GAD). It acts as a partial agonist of the 5-HT1A receptor, which is implicated in anxiety regulation . The drug’s efficacy in treating GAD is well-documented, and it’s considered a valuable therapeutic option due to its favorable side effect profile compared to traditional anxiolytics like benzodiazepines .

Pharmacokinetics and Absorption

Research has delved into the pharmacokinetics and absorption mechanisms of Tandospirone citrate (TDS). Studies using in vivo, in vitro, and ex vivo approaches have revealed that TDS has a rapid elimination rate in rats and low absolute bioavailability, which may be attributed to its rapid metabolism . Understanding these properties is crucial for optimizing dosage and administration methods in clinical settings.

Potential for New Indications

Several studies are exploring new indications for Tandospirone beyond its use for anxiety disorders. This includes potential applications in treating conditions associated with physical diseases, which could broaden the therapeutic scope of Tandospirone significantly .

Treatment of Schizophrenia

Tandospirone has been used in clinical trials studying its effectiveness in treating schizophrenia. This research is particularly promising as it suggests Tandospirone could be beneficial in managing symptoms of schizophrenia, potentially offering a new avenue for treatment .

Stress-Induced Anxiety and Visceral Hypersensitivity

Studies have shown that Tandospirone can prevent stress-induced anxiety-like behavior. It reduces the enhancement of theta band power in the anterior cingulate cortex (ACC), thereby alleviating anxiety-like behavior and visceral hypersensitivity through 5-HT1A receptors in stressed rats . This suggests a novel mechanism by which Tandospirone activates 5-HT1A receptors to provide relief from stress-induced conditions.

Comparison with Other Anxiolytics

Tandospirone has been compared with other anxiolytics, such as benzodiazepines, in terms of efficacy and side effects. High doses of Tandospirone have shown excellent anxiolytic efficacy, comparable to that of benzodiazepines, but without serious adverse effects or withdrawal symptoms, making it a safer alternative for long-term use .

Mechanism of Action

Target of Action

Tandospirone, also known as Sediel, is a potent and selective partial agonist of the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a significant role in neurotransmission and is implicated in the regulation of various neurological and biological processes such as anxiety, addiction, appetite, sleep, and more .

Mode of Action

Tandospirone interacts with its target, the 5-HT1A receptor, by binding to it . This binding action results in the activation of the receptor, leading to a series of intracellular events . This interaction results in changes in neuronal activity, which can lead to the alleviation of symptoms associated with conditions like anxiety and depression .

Biochemical Pathways

The activation of the 5-HT1A receptor by Tandospirone can lead to various downstream effects. One of these is the inhibition of adenylate cyclase activity, which reduces the production of cyclic adenosine monophosphate (cAMP). This, in turn, can lead to a decrease in protein kinase A (PKA) activity, resulting in reduced protein phosphorylation and neuronal activity .

Pharmacokinetics

Tandospirone exhibits rapid elimination in rats, with a half-life of approximately 1.380 ± 0.46 hours following intragastric administration and 1.224 ± 0.39 hours following intravenous administration . The area under the curve (AUC) of Tandospirone after intragastric and intravenous administration was 114.7 ± 40 ng/mLh and 48,400 ± 19,110 ng/mLh, respectively . The absolute bioavailability of Tandospirone was found to be low (0.24%), indicating that a significant portion of the drug may be metabolized before it reaches systemic circulation . Tandospirone is extensively metabolized in rats, with the AUC of the major active metabolite [1- [2-pyrimidinyl]-piperazine] being approximately 16.38-fold higher than that of Tandospirone after intragastric administration .

Result of Action

The activation of the 5-HT1A receptor by Tandospirone can lead to a decrease in anxiety and depressive symptoms . This is due to the role of the 5-HT1A receptor in regulating mood and anxiety. Additionally, Tandospirone has been found to have anxiolytic efficacy comparable to that of benzodiazepines when administered at higher doses .

Action Environment

The action, efficacy, and stability of Tandospirone can be influenced by various environmental factors. For instance, the absorption of Tandospirone can be influenced by factors such as concentration, temperature, and pH . Furthermore, the metabolism of Tandospirone can be affected by individual differences in metabolic enzymes, which can be influenced by factors such as genetics, age, and health status .

Future Directions

Tandospirone has been used in trials studying the treatment of Schizophrenia . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .

properties

IUPAC Name

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJFEGBUDEYSX-FZDBZEDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048836
Record name Tandospirone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tandospirone

CAS RN

87760-53-0
Record name Tandospirone
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Record name Tandospirone [INN:BAN]
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Record name Tandospirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12833
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Record name Tandospirone
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Record name Tandospirone
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Record name TANDOSPIRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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